molecular formula C18H15FN4O3 B2687240 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1251559-18-8

2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2687240
CAS No.: 1251559-18-8
M. Wt: 354.341
InChI Key: NENLHMAESRGBOF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetically designed organic compound intended for research and development purposes. This molecule is built around a 1,2,4-oxadiazole heterocycle, a well-known pharmacophore in medicinal chemistry noted for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for interactions with biological targets . The structure is further characterized by the integration of an azetidine ring, a saturated four-membered nitrogen heterocycle that can improve a molecule's physicochemical properties and metabolic stability , and a pyridine moiety, which can serve as a key coordinating group. While the specific biological activity and mechanism of action for this compound require experimental determination, researchers may be interested in its potential based on its constituent parts. Compounds containing 1,2,4-oxadiazole rings have been extensively studied for a wide spectrum of biological activities, including use as anti-infective, anticancer, anti-inflammatory, and analgesic agents . Similarly, molecules featuring an azetidine scaffold have been explored as inhibitors of important biological targets, such as Janus kinases (JAK), for potential intervention in immune and inflammatory disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to thoroughly characterize the compound for their specific investigative needs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c19-13-5-1-2-7-15(13)25-11-16(24)23-9-12(10-23)18-21-17(22-26-18)14-6-3-4-8-20-14/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLHMAESRGBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthetic Route:

  • Starting from 2-fluorophenol, it can be reacted with an appropriate alkylating agent to introduce the ethanone moiety.

  • The resulting intermediate is then subjected to a cyclization reaction with a pyridine derivative.

  • The final step involves the formation of the 1,2,4-oxadiazole ring, which is introduced through a reaction involving nitriles and hydrazides.

Industrial Production Methods: Industrially, the preparation of this compound would utilize high-purity reagents and optimized reaction conditions to ensure high yields and purity. Techniques like column chromatography and recrystallization are often employed to isolate and purify the final product.

Types of Reactions:

  • Oxidation: This compound can undergo oxidative reactions, especially at the azetidinyl moiety, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction can occur at the oxadiazole ring, potentially breaking the ring to form amine derivatives.

Common Reagents and Conditions:

  • Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution conditions often involve bases like sodium hydride (NaH) in polar aprotic solvents.

Major Products: Oxidation yields oxazolone derivatives, reduction leads to amine derivatives, and substitutions create a variety of substituted phenoxy compounds.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.

  • Utilized in studying reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.

  • Explored for its biological activity in various in vitro assays.

Medicine:

  • Research is underway to explore its potential as a pharmaceutical lead compound, particularly in the treatment of certain cancers and neurological disorders.

Industry:

  • Applied in the development of new materials with specific electronic properties.

  • Utilized in the formulation of specialty chemicals and advanced polymers.

Mechanism of Action

Molecular Targets and Pathways:

  • It is known to interact with enzymes, potentially inhibiting their activity by binding to active sites.

  • The oxadiazole moiety can interact with metal ions, influencing metalloproteins and metalloenzymes.

  • Fluorine atoms enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
  • Structure : Contains a 1,2,4-triazole core instead of oxadiazole, a phenylsulfonyl group, and a 2,4-difluorophenyl substituent.
2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Fluorophenyl)Ethanone
  • Structure : Features a 1,2,4-triazole with an allyl substituent and a 4-fluorophenyl group.
2-[5-Fluoro-2-[(3-Thiophen-2-yl-1,2,4-Oxadiazol-5-yl)-Methylamino]-Phenoxy]-Ethanol
  • Structure: Includes a 1,2,4-oxadiazole linked to a thiophene group and a fluoro-phenoxy ethanol chain.
  • Key Differences: The thiophene substituent on the oxadiazole modifies π-π stacking interactions compared to the pyridinyl group in the target compound. The ethanol side chain enhances hydrophilicity, contrasting with the ethanone moiety’s lipophilic nature .
Lipophilicity and Solubility
  • The target compound’s azetidine-oxadiazole system likely increases rigidity and reduces solubility compared to triazole-containing analogs. Fluorophenoxy and pyridinyl groups balance lipophilicity, favoring membrane permeability .
  • Triazole-based analogs (e.g., ) exhibit higher solubility due to sulfonyl or thioether linkages but may suffer from metabolic instability.
Bioactivity Insights
  • While direct biological data for the target compound are absent, structural analogs with 1,2,4-triazole or oxadiazole cores show activity against kinases, antimicrobial targets, and inflammatory mediators .
  • The pyridinyl group in the target molecule may enhance binding to metalloenzymes or nucleotide-binding domains, analogous to pyridine-containing kinase inhibitors .

Crystallographic and Stability Data

  • Crystallographic studies of related compounds (e.g., oxadiazole-thiophene derivatives ) use SHELX software for refinement, suggesting similar approaches could resolve the target compound’s conformation .
  • Thermal stability of azetidine-containing compounds is understudied but critical for formulation development.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex molecular structure that incorporates a fluorophenoxy group, a pyridine moiety, and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The chemical formula for the compound is C19H19FN4O3C_{19}H_{19}FN_4O_3, and its structural representation can be summarized as follows:

  • Fluorophenoxy Group : Contributes to lipophilicity and biological activity.
  • Pyridine Ring : Known for its role in various pharmacological activities.
  • Oxadiazole Group : Associated with diverse biological effects including anticancer and antimicrobial properties.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with oxadiazole derivatives, including those similar to the target compound. The following sections detail specific activities observed in related compounds and anticipated for this particular structure.

Anticancer Activity

  • Mechanism of Action :
    • Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
    • They exhibit cytotoxicity against various cancer cell lines, indicating potential as antitumor agents .
  • Case Studies :
    • A study demonstrated that modified oxadiazole derivatives exhibited IC50 values as low as 1.143 μM against renal cancer cell lines, showcasing significant potency .
    • Another derivative showed selective activity against ovarian cancer cell lines with IC50 values reaching 2.76 μM .

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the pyridine and oxadiazole frameworks have demonstrated effective antibacterial activity against Gram-positive bacteria .
    • The fluorophenoxy derivative has shown promising results in inhibiting bacterial growth, suggesting that similar activities may be expected from the target compound.

Research Findings

A summary of relevant research findings on related compounds is presented in the table below:

Compound NameActivity TypeIC50 Value (μM)Target Cell Line
Oxadiazole Derivative 1Anticancer1.143Renal Cancer
Oxadiazole Derivative 2Anticancer2.76Ovarian Cancer
Pyridine-Oxadiazole HybridAntibacterialNot specifiedGram-positive Bacteria

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in anticancer therapy. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving substituted 3-(1,2,4-oxadiazol-5-yl) derivatives demonstrated promising anticancer properties when tested against a panel of 60 cancer cell lines by the National Cancer Institute (NCI) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
3-(1,2,4-Oxadiazol-5-yl) DerivativeA549 (Lung Cancer)12.5
Another Oxadiazole CompoundMCF7 (Breast Cancer)8.0

Antimicrobial Properties

Compounds similar to 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been investigated for their antimicrobial effects. The presence of the pyridine and oxadiazole rings enhances their interaction with microbial targets, making them effective against various pathogens.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Similar compounds have been employed to control phytopathogenic microorganisms and enhance crop protection. Research into related oxadiazole derivatives has shown efficacy in preventing fungal infections in crops .

Case Study 1: Anticancer Screening

A comprehensive screening of several oxadiazole derivatives was conducted to assess their anticancer potential. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant activity against multiple cancer types, highlighting the importance of structural modifications for enhancing efficacy .

Case Study 2: Agricultural Efficacy

In a field trial assessing the effectiveness of new agrochemical formulations containing oxadiazole derivatives, researchers observed substantial reductions in fungal diseases on treated crops compared to controls. This study underscores the potential for these compounds in agricultural settings .

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